![molecular formula C19H15NO6 B6144466 3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 345585-35-5](/img/structure/B6144466.png)

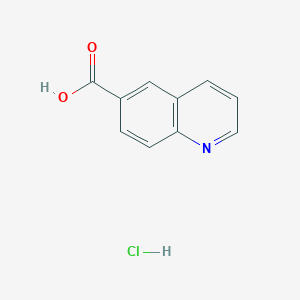

3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

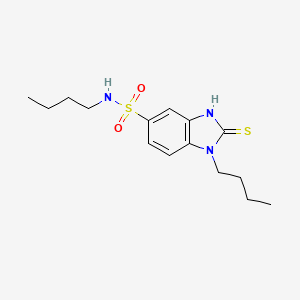

3-[4-(Acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, also known as 4-acetoxyindole-3-acetic acid (IAA) is an important organic compound found in plants. It is a naturally occurring auxin, a type of plant hormone, and is involved in many processes such as cell division and elongation, leaf formation, and root growth. IAA is an important compound for plant growth and development, and has been widely studied in the fields of plant physiology, biochemistry, and molecular biology.

作用機序

IAA is an active auxin in plants, and it acts as a signaling molecule to regulate various processes in plants. It binds to the auxin receptor, a protein located in the cell membrane, and activates a signaling cascade that leads to changes in gene expression. This activation of gene expression leads to changes in cell division and elongation, leaf formation, and root growth.

Biochemical and Physiological Effects

IAA has a variety of biochemical and physiological effects on plants. It promotes cell division and elongation, which leads to the formation of new leaves and roots. It also stimulates root growth and helps to establish the plant's root system. IAA also helps to regulate the expression of genes involved in various processes, including photosynthesis, respiration, and nutrient uptake.

実験室実験の利点と制限

The use of IAA in laboratory experiments has many advantages. It is a naturally occurring compound, so it is easy to obtain and use in experiments. It is also relatively stable and can be stored for long periods of time. Additionally, its effects on plants can be easily observed and measured. However, there are some limitations to using IAA in laboratory experiments. It is not always possible to obtain large amounts of the compound, and it is difficult to control the concentration of the compound in experiments.

将来の方向性

The use of IAA in scientific research is likely to continue to grow in the future. In particular, there is a need to further understand the biochemical and physiological effects of IAA on plants. Additionally, research into the mechanisms of action of IAA and its role in regulating gene expression is ongoing. Further research is also needed to identify new methods of synthesizing IAA and to develop new methods for measuring and controlling its concentration in experiments. Finally, research into the applications of IAA in agriculture, such as its use as a plant growth regulator, is also ongoing.

合成法

IAA can be synthesized in the laboratory using a variety of methods. The most commonly used method is the Fischer indole synthesis, which involves the reaction of an aromatic aldehyde and an aromatic amine in the presence of a base. This reaction produces an indole, which is then converted to IAA by reaction with an acyl chloride. Other methods for synthesizing IAA include the Knoevenagel condensation, the Curtius rearrangement, and the Wittig reaction.

科学的研究の応用

IAA is widely used in scientific research, particularly in the fields of plant physiology and biochemistry. It is used to study the effects of auxins on plant growth and development, and to study the role of auxins in plant responses to environmental stimuli. IAA is also used to study the regulation of gene expression in plants, and to study the biochemical pathways involved in auxin-mediated responses.

特性

IUPAC Name |

3-(4-acetyloxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)26-13-8-6-12(7-9-13)10-16(19(24)25)20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9,16H,10H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCSXSUSZNLBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409177 |

Source

|

| Record name | 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid | |

CAS RN |

65594-96-9 |

Source

|

| Record name | 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)

![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)

![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)

![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)